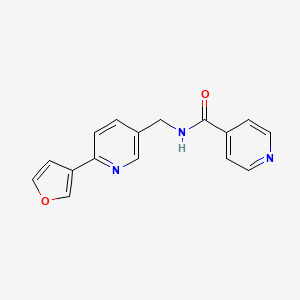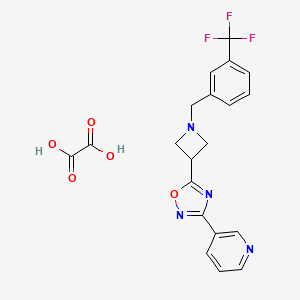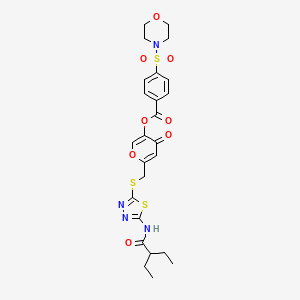
3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Potential
A series of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds structurally related to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole", have been identified as apoptosis inducers with potential as anticancer agents. These compounds exhibit selective activity against breast and colorectal cancer cell lines, with one specifically showing in vivo activity in an MX-1 tumor model. The molecular target identified for these compounds is TIP47, a protein associated with the insulin-like growth factor II receptor, highlighting their mechanism of action and potential therapeutic application (Zhang et al., 2005).
Synthesis and Chemical Properties
Research into the synthesis of 1,3,4-oxadiazoles has revealed efficient methods for creating these compounds, including those similar to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole". A notable method involves the cyclization of thiosemicarbazides, offering a straightforward approach to synthesizing 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles with high yields (Dolman et al., 2006). Another study focuses on the creation of novel polycyclic systems containing 1,2,4-oxadiazole rings, demonstrating the versatility and potential for diverse applications of these compounds (Kharchenko et al., 2008).
Applications in Organic Electronics
Oxadiazole derivatives, including those similar to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole", have been synthesized and utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs). These compounds exhibit high electron mobilities and have contributed to developing highly efficient blue, green, and red phosphorescent OLEDs, demonstrating their significant impact on advancing organic electronics (Shih et al., 2015).
Antimicrobial Activity
Compounds structurally related to "3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole" have been evaluated for their antimicrobial activity. Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with significant antimicrobial properties, indicates the potential for these compounds to contribute to the development of new antimicrobial agents (Bayrak et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds that inhibit cdk2 typically do so by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Cdk2 inhibitors typically induce cell cycle arrest, leading to apoptosis in cancer cells .
Direcciones Futuras
The future directions for “3-Cyclopropyl-5-(pyridin-2-yl)-1,2,4-oxadiazole” could involve further studies to understand its potential therapeutic applications, particularly in disorders associated with GPR52 receptors . Additionally, more research could be done to understand its synthesis, properties, and safety profile.
Propiedades
IUPAC Name |
3-cyclopropyl-5-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNPURIDSSYOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)


![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)
![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2931898.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)

